D-xylonic acid

Description

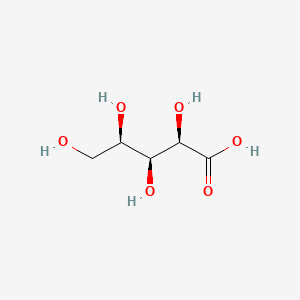

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028292 | |

| Record name | D-Xylonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-91-0, 17828-56-7 | |

| Record name | D-Xylonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylonic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylonic acid, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017828567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLONIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCI0V55QO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYLONIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA38Q87GYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Xylonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Dahms Pathway Intermediates and Enzyme Reactions

The Dahms pathway is one of the non-phosphorylative routes for D-xylose metabolism, primarily found in prokaryotic microorganisms. mdpi.comwikipedia.org This pathway diverges from the Weimberg pathway at the intermediate 2-keto-3-deoxy-D-xylonate (D-KDX). mdpi.comwikipedia.org

The initial steps of the Dahms pathway are shared with the Weimberg pathway. D-xylose is first oxidized to D-xylonolactone by a D-xylose dehydrogenase (XDH), which typically utilizes NAD⁺ or NADP⁺ as a cofactor. researcher.life The D-xylonolactone is then hydrolyzed to D-xylonic acid, a reaction that can occur spontaneously or be catalyzed by a xylonolactonase (XL). wikipedia.orgmdpi.com this compound is subsequently dehydrated to form 2-keto-3-deoxy-D-xylonate (D-KDX) by a xylonate dehydratase (XD). wikipedia.orgmicrobiologyresearch.org

In the Dahms pathway, D-KDX is then cleaved by an aldolase (B8822740) (AD) into pyruvate (B1213749) and glycolaldehyde (B1209225). mdpi.comwikipedia.orgmicrobiologyresearch.orgresearchgate.net This enzymatic step is a key divergence from the Weimberg pathway, where D-KDX is metabolized differently. mdpi.comwikipedia.org

The enzymes involved in the Dahms pathway can vary between organisms. For example, in Escherichia coli, the dehydration of xylonate can be catalyzed by the native yjhG and yagF gene products. microbiologyresearch.org The aldolase activity in E. coli is associated with the yagE and yjhH genes. researchgate.netacs.org

Here is a simplified representation of the key enzymatic reactions and intermediates in the Dahms pathway starting from this compound:

| Step | Substrate | Enzyme | Product |

| Dehydration | This compound | Xylonate dehydratase (XD) | 2-Keto-3-deoxy-D-xylonate |

| Aldol Cleavage | 2-Keto-3-deoxy-D-xylonate | Aldolase (AD) | Pyruvate + Glycolaldehyde |

Note: This table focuses on the steps involving this compound and subsequent intermediates in the Dahms pathway.

Mechanisms of D Xylonic Acid Degradation and Cellular Assimilation

D-xylonic acid, once formed, can be further metabolized by microorganisms through specific degradation and assimilation pathways. While this compound is an intermediate in some production pathways, its accumulation can be detrimental to cell growth due to media acidification and potential toxicity, thus hindering enzymatic activity and product formation. researcher.lifenih.govresearchgate.netresearchgate.net Efficient assimilation of this compound is therefore crucial for microbial cell factories engineered for xylose utilization. researcher.lifenih.govresearchgate.net

In pathways like the Dahms pathway, this compound is a direct intermediate that is converted to D-KDX and subsequently cleaved. mdpi.comwikipedia.orgmicrobiologyresearch.org This conversion represents a form of degradation and channeling of the carbon skeleton towards central metabolism (pyruvate) and further processing (glycolaldehyde). mdpi.commicrobiologyresearch.org

The glycolaldehyde (B1209225) produced in the Dahms pathway can be further metabolized. In E. coli, glycolaldehyde is converted to glycolate (B3277807) by aldehyde dehydrogenase (aldA), and glycolate can then be processed via the glyoxylate (B1226380) shunt or the glyoxylate degradation pathway. microbiologyresearch.org Pyruvate (B1213749) enters central metabolism, contributing to the generation of biosynthetic intermediates or being converted to acetyl-CoA. microbiologyresearch.org

Inefficient assimilation of this compound can lead to its accumulation. researcher.lifenih.govresearchgate.net This accumulation is often attributed to the overexpression of xylose dehydrogenase, the enzyme that initiates the oxidative pathway towards this compound, coupled with basal or inefficient expression of enzymes responsible for this compound assimilation. researcher.lifenih.govresearchgate.net Strategies to address this compound accumulation include engineering the enzymes involved in its assimilation and optimizing the expression levels of the relevant genes. researcher.lifenih.govresearchgate.net

Cofactor Dependence and Redox Balance in D Xylonic Acid Metabolism

Microbial Fermentation Strategies for this compound Synthesis

Microbial fermentation is a widely explored method for producing this compound, utilizing both naturally occurring and genetically modified microorganisms. nih.govacs.org

Native this compound Producing Microorganisms

Several microorganisms naturally produce this compound through the oxidative metabolism of D-xylose. These native producers often possess D-xylose dehydrogenase activity. ulisboa.pt Examples of bacterial native producers include Pseudomonas fragi, Gluconobacter oxydans, Paraburkholderia sacchari, Klebsiella pneumoniae, and Enterobacter cloacae. researchgate.netulisboa.ptmdpi.commdpi.com Some yeast species, such as Pichia quercibus, have also been reported to produce this compound. tandfonline.com

Gluconobacter oxydans has been extensively studied for its ability to produce this compound directly from plant biomass hydrolysates and has achieved high volumetric production rates and concentrations. researchgate.netulisboa.ptmdpi.com Paraburkholderia sacchari has also shown promising productivity. mdpi.commdpi.com

Table 1: Examples of Native this compound Producing Microorganisms and Reported Production Metrics

| Microorganism | Substrate | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |

| Gluconobacter oxydans | D-xylose | 586 | 4.7 | Not specified | mdpi.com |

| Gluconobacter oxydans | Corn stover hydrolysate | 246.4 | 11.2 | 0.989 | researchgate.net |

| Paraburkholderia sacchari | D-xylose | 390 | >6 (fed-batch) | 1.1 | mdpi.com |

| Zymomonas mobilis (native) | D-xylose | Not specified | Not specified | Not specified | mdpi.com |

| Pseudomonas fragi | D-xylose | Not specified | Similar to G. oxydans | Not specified | mdpi.com |

| Pichia quercibus | D-xylose | Not specified | Not specified | 0.40 (of sugar consumed) | tandfonline.com |

Note: Production metrics can vary significantly depending on the specific strain, fermentation conditions, and feedstock used.

Engineered Microbial Cell Factories for Enhanced Production

Metabolic engineering has been widely applied to enhance this compound production in various microorganisms, including species that are not native producers or to improve the performance of native producers. researchgate.netnih.govacs.orgmdpi.com Common strategies involve the heterologous expression of efficient xylose dehydrogenase genes and the modification of native metabolic pathways to channel carbon flux towards this compound synthesis and minimize byproduct formation. acs.orgmdpi.comnih.gov

Engineered strains of Escherichia coli, Saccharomyces cerevisiae, Kluyveromyces lactis, and Corynebacterium glutamicum have been developed for this compound production. acs.orgulisboa.ptmdpi.com For instance, Escherichia coli has been engineered by disrupting native xylose catabolism pathways and introducing D-xylose dehydrogenase from Caulobacter crescentus. ulisboa.ptnih.gov This approach has resulted in high titers and productivities. nih.gov Similarly, Saccharomyces cerevisiae and Kluyveromyces lactis have been modified by expressing D-xylose dehydrogenase from organisms like Hypocrea jecorina or Caulobacter crescentus. nih.govacs.org

Overexpression of xylose dehydrogenase is a common strategy, but it can lead to this compound accumulation, which may inhibit cell growth and enzymatic activity due to medium acidification and potential toxicity. researchgate.netnih.gov Engineering strategies to address this issue include enzyme engineering, evolutionary engineering, and optimizing cofactor balance. researchgate.netnih.gov

Table 2: Examples of Engineered Microorganisms for this compound Production

| Microorganism | Engineering Strategy | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |

| Escherichia coli | Disruption of native xylose/xylonic acid catabolism; expression of Caulobacter crescentus XDH | 39.2 | 1.09 | Not specified | nih.gov |

| Escherichia coli | Metabolic engineering using programmable switches | Not specified | 7.12 | Not specified | mdpi.com |

| Zymomonas mobilis | Expression of Paraburkholderia xenovorans XDH; deletion of xylose reductase gene | 56.44 | 1.85 | 1.04 | researchgate.netmdpi.com |

| Saccharomyces cerevisiae | Expression of XDH from Hypocrea jecorina or Caulobacter crescentus | 43 | Not specified | Not specified | nih.govulisboa.pt |

| Kluyveromyces lactis | Expression of XDH from Hypocrea jecorina or Caulobacter crescentus | 39 | Not specified | Not specified | nih.govulisboa.pt |

| Corynebacterium glutamicum | Expression of Caulobacter crescentus XDH | Not specified | 1.02 | Not specified | mdpi.com |

| Komagataella phaffii | Expression of newly identified XDHs | 37.1 | Not specified | 0.96 | researchgate.net |

| Gluconobacter oxydans | Overexpression of membrane-bound glucose dehydrogenase (mGDH) | 588.7 | 8.72 | 0.994 | researchgate.net |

Note: Production metrics can vary significantly depending on the specific strain, fermentation conditions, and feedstock used.

Enzymatic Bioconversion Systems for this compound

Enzymatic bioconversion offers an alternative approach to microbial fermentation, utilizing isolated enzymes or enzyme cascades to convert D-xylose to this compound. nih.govacs.org This method can offer advantages such as higher reaction specificity and potentially easier product separation compared to whole-cell fermentation. acs.org

The core enzymatic conversion involves D-xylose dehydrogenase (XDH) oxidizing D-xylose to D-xylonolactone, followed by the hydrolysis of D-xylonolactone to this compound, which can occur spontaneously or be catalyzed by a lactonase enzyme. nih.govacs.org

Cell-Free Biocatalysis Approaches

Cell-free biocatalysis utilizes enzymes in a cell-free environment, avoiding the complexities of cellular metabolism and potentially tolerating higher product concentrations. researchgate.net Recombinant xylose dehydrogenase, often from Caulobacter crescentus (XylB), has been explored for cell-free this compound synthesis. nih.govacs.orgresearcher.lifeacs.org This approach requires an efficient system for regenerating the necessary cofactor, typically NAD(P)+. acs.orgcsic.es

Cell-free systems can achieve high conversion rates and facilitate product separation. researchgate.net Studies have demonstrated successful gram-scale synthesis of this compound using cell-free extracts containing recombinant XylB coupled with cofactor regeneration. nih.govacs.orgcsic.es

Multi-Enzyme Cascade Systems and Artificial Enzyme Complexes

To convert more complex substrates like hemicellulose hydrolysates, multi-enzyme cascade systems are employed. These systems combine different enzymes to break down polysaccharides into monosaccharides and then convert D-xylose to this compound. jmb.or.kr

Artificial enzyme complexes, such as rosettazymes, have been developed to spatially organize the enzymes involved in the cascade, potentially enhancing reaction efficiency by increasing local substrate concentration and facilitating channeling of intermediates. jmb.or.krjmb.or.kr For example, artificial complexes containing endoxylanase, α-glucuronidase, β-xylosidase, and xylose dehydrogenase have been constructed to produce this compound from glucuronoxylan. jmb.or.krjmb.or.kr These complexes have shown improved activity compared to free enzymes in solution. jmb.or.krjmb.or.kr

In Situ Cofactor Regeneration Strategies for Biocatalysis

Enzymatic oxidation of D-xylose by NAD(P)+-dependent xylose dehydrogenase requires the regeneration of the reduced cofactor (NAD(P)H) back to its oxidized form (NAD(P)+) for the reaction to proceed continuously. acs.orgcsic.es Efficient in situ cofactor regeneration is crucial for the economic viability of enzymatic bioconversion systems. acs.orgcsic.es

Various strategies have been developed for cofactor regeneration in this compound production. One approach involves coupling the XDH-catalyzed oxidation with a second enzyme that utilizes NAD(P)H and a co-substrate to regenerate NAD(P)+. acs.orgcsic.esuts.edu.au For example, alcohol dehydrogenase from Clostridium kluyveri has been used to regenerate NAD+ by coupling the reduction of acetaldehyde (B116499) to ethanol. nih.govacs.orgcsic.es Another strategy involves using levulinic acid as a co-substrate with 3-hydroxybutyrate (B1226725) dehydrogenase to regenerate NAD(P)+ while converting levulinic acid to 4-hydroxyvaleric acid. uts.edu.au These regeneration systems allow for the use of catalytic amounts of the expensive cofactor. csic.es

Table 3: Examples of Cofactor Regeneration Strategies in this compound Biocatalysis

| Cofactor | Regeneration Enzyme | Co-substrate | Byproduct | Reference |

| NAD+ | Alcohol Dehydrogenase (ADH) | Acetaldehyde | Ethanol | nih.govacs.orgcsic.es |

| NAD+ | 3-Hydroxybutyrate Dehydrogenase | Levulinic acid | 4-Hydroxyvaleric acid | uts.edu.au |

| NAD(P)+ | Not specified | Not specified | Not specified | researcher.life |

Feedstock Utilization and Bioprocess Development

The biotechnological production of this compound primarily relies on the microbial conversion of D-xylose. researchgate.netulisboa.pt Efficient production necessitates the effective utilization of suitable feedstocks and the optimization of bioprocess parameters to maximize yield and productivity. nih.gov

Valorization of Lignocellulosic Biomass Hydrolysates for this compound Production

Lignocellulosic biomass, an abundant and renewable resource, presents a promising and cost-effective feedstock for this compound production. ulisboa.ptnih.govresearcher.life Hemicellulose, a major component of lignocellulose, is a significant source of D-xylose. ulisboa.pt The conversion of D-xylose to this compound can be achieved microbially through the action of xylose dehydrogenase enzymes. researchgate.net

Studies have demonstrated the feasibility of producing this compound directly from lignocellulosic hydrolysates, such as those derived from corn stover and sugarcane bagasse. researchgate.netulisboa.ptnih.govnih.gov However, the presence of various inhibitors generated during the pretreatment of lignocellulosic biomass can impede microbial growth and this compound productivity. nih.govresearcher.lifenih.gov Despite this challenge, research is ongoing to develop microbial strains with enhanced tolerance to these inhibitors and to optimize processes for efficient conversion of hydrolysates. researchgate.netnih.govresearcher.lifenih.gov

Several microorganisms, including Gluconobacter oxydans, Pseudomonas putida, Escherichia coli, Saccharomyces cerevisiae, Kluyveromyces lactis, Zymomonas mobilis, and Burkholderia sacchari, have been explored for this compound production from xylose and lignocellulosic hydrolysates. scilit.comulisboa.ptnih.gov G. oxydans is particularly noted for its ability to produce high yields of this compound from D-xylose and its capacity to utilize plant biomass hydrolysates, although its rates and yields can be reduced by hydrolysate inhibitors. nih.gov

Optimization of Process Parameters for this compound Yield and Productivity

Achieving high this compound yield and productivity is crucial for the economic viability of biotechnological production. nih.govnih.gov Optimization of process parameters plays a significant role in enhancing fermentation performance. Key parameters include agitation, aeration, biomass concentration, pH, and substrate concentration. nih.govnih.govfrontiersin.org

For instance, studies with G. oxydans have investigated the effect of agitation, aeration, and biomass concentration on specific productivity. nih.govfrontiersin.org Using response surface methodology, optimal conditions for specific productivity were determined. nih.govfrontiersin.org

Data from optimization studies highlight the impact of these parameters:

| Parameter | Optimal Value (Example with G. oxydans) | Resulting Specific Productivity (g gx−1 h−1) | Citation |

| Agitation Speed | 728 rpm | 6.64 ± 0.20 | nih.govfrontiersin.org |

| Aeration Rate | 7 L min−1 | 6.64 ± 0.20 | nih.govfrontiersin.org |

| Biomass Concentration | 1.11 g L−1 | 6.64 ± 0.20 | nih.govfrontiersin.org |

High substrate concentrations can sometimes reduce productivity. researcher.lifenih.gov Maintaining sufficient dissolved oxygen is also important for strains utilizing the oxidative pathway for this compound production. mdpi.com

Overcoming Challenges in this compound Bioproduction

Despite progress, several challenges need to be addressed to improve the efficiency and economic feasibility of this compound bioproduction.

Mitigation of this compound Accumulation and Associated Cellular Stress

The accumulation of this compound during fermentation can pose a significant challenge. researchgate.netresearchgate.net As an organic acid, its accumulation leads to acidification of the fermentation medium, which can be toxic to the production microorganisms and inhibit cell growth and enzymatic activity. researchgate.netresearchgate.netaalto.fi

Intracellular accumulation of this compound can also lead to acidification of the cytosol, negatively impacting cell viability and productivity. aalto.fi This accumulation is often attributed to the overexpression of xylose dehydrogenase coupled with insufficient expression or activity of enzymes involved in this compound assimilation, as well as redox imbalances and insufficient cofactors. mdpi.comresearchgate.net

Strategies to mitigate this compound accumulation and the associated cellular stress are being explored. These include metabolic engineering approaches to optimize the balance between production and potential further metabolism, as well as developing strains with enhanced tolerance to low pH and organic acid stress. researchgate.netaalto.fi

Enhancing Microbial Tolerance to Lignocellulosic Hydrolysate Inhibitors

Lignocellulosic hydrolysates, while cost-effective feedstocks, contain various inhibitory compounds such as weak acids (e.g., acetic acid, formic acid), furan (B31954) derivatives (e.g., furfural, 5-hydroxymethylfurfural), and phenolic compounds. researcher.lifenih.gov These inhibitors can negatively affect microbial growth, metabolic activity, and this compound production. researcher.lifenih.govnih.gov

Enhancing microbial tolerance to these inhibitors is crucial for the efficient utilization of lignocellulosic hydrolysates. researcher.life Native tolerance varies among different microbial species; for example, G. oxydans has shown more resistance to toxins in biomass hydrolysate compared to some other strains. nih.govnih.gov

Genetic engineering approaches are being employed to improve inhibitor tolerance in production strains. Overexpression of certain genes, such as mGDH in G. oxydans, has been shown to significantly improve this compound production and strengthen tolerance to hydrolysate inhibitors like formic acid, furfural, and 5-hydroxymethylfurfural. researchgate.netresearcher.lifenih.govnih.gov Developing robust, hydrolysate-tolerant strains, including engineered Saccharomyces cerevisiae and unconventional yeasts like Pichia kudriavzevii, is an active area of research to facilitate the use of inexpensive lignocellulosic biomass in biorefineries. nih.govresearchgate.net

Metabolic Engineering and Synthetic Biology Strategies for D Xylonic Acid Systems

Genetic Manipulation of Microbial Hosts for D-Xylonic Acid Production

Genetic manipulation of microbial hosts is a primary strategy to enhance this compound production. This involves modifying the organism's genome to optimize the expression of relevant enzymes, eliminate competing pathways, and improve transport systems. nih.gov

Overexpression of Key Biosynthetic Enzymes

The biosynthesis of this compound from D-xylose primarily involves the enzyme D-xylose dehydrogenase (XDH), which catalyzes the oxidation of D-xylose to D-xylonolactone. acs.orgnih.govacs.orgacs.org D-xylonolactone can then spontaneously hydrolyze to this compound, or this process can be accelerated by a lactonase enzyme, such as xylonolactonase (XylC). nih.govacs.orgacs.orgresearchgate.net Overexpression of the gene encoding D-xylose dehydrogenase is a common strategy to initiate and enhance the this compound production pathway. researchgate.netnih.govnih.govmdpi.com For example, the introduction of genes encoding xylose dehydrogenase into Zymomonas mobilis has resulted in xylonic acid accumulation. researchgate.net Similarly, overexpressing the mGDH gene, encoding membrane-bound glucose dehydrogenase, in Gluconobacter oxydans has been shown to improve this compound productivity. researcher.life While spontaneous hydrolysis of D-xylonolactone occurs, co-expression of a lactonase can further improve production. researchgate.netmdpi.com

Deletion of Competing Metabolic Pathways and Product Degradation Genes

This compound can be an intermediate in the catabolism of D-xylose in some microorganisms, being further metabolized through pathways like the Weimberg or Dahms pathways. nih.govgoogle.comnih.gov To maximize this compound accumulation, it is essential to delete or disrupt genes involved in these competing pathways that consume D-xylose or degrade this compound. nih.govgoogle.comgoogle.com For instance, deleting catabolism genes such as xylA and xylB can increase precursor availability for this compound synthesis. nih.gov In Zymomonas mobilis, deletion of the xylose reductase gene, which produces xylitol (B92547) as a byproduct, has been shown to increase xylonic acid production. mdpi.com Preventing the consumption of the product itself is also a key strategy. nih.gov

Engineering of Substrate Uptake and Product Export Systems

Efficient production of this compound requires effective uptake of the substrate (D-xylose) and export of the product (this compound). nih.gov Engineering transport systems can improve the metabolic flux. For example, in Corynebacterium glutamicum, deletion of the inositol (B14025) operon repressor gene (iolR) led to the derepression of genes including the permease gene iolT1, facilitating D-xylose uptake. nih.gov While xylose dehydrogenase is typically a cytoplasmic enzyme, produced this compound is often excreted outside the cells in engineered fungal hosts. google.com

Enzyme Engineering for Improved this compound Production Efficiency

Enzyme engineering focuses on modifying the catalytic properties of enzymes involved in the this compound pathway to improve efficiency, substrate specificity, or cofactor utilization. researchgate.netresearcher.life This can involve altering enzyme structure to enhance activity or stability under fermentation conditions. For example, immobilizing overexpressed xylose dehydrogenase from Escherichia coli on ferromagnetic nanoparticles effectively converted xylose to xylonic acid, showing improved catalytic efficiency compared to the free enzyme. acs.orgresearcher.life

Evolutionary Engineering for Enhanced Production Strains and Robustness

Evolutionary engineering, including adaptive laboratory evolution (ALE), can be employed to develop strains with enhanced this compound production capabilities and increased tolerance to the accumulated product. researchgate.netresearcher.liferesearchgate.net By subjecting microbial populations to selective pressure under production conditions, strains with beneficial mutations that improve growth, production rate, or tolerance can be isolated. This approach can lead to more robust strains capable of achieving higher titers. researchgate.net

Integration of Synthetic Genetic Circuits for Pathway Control

Synthetic genetic circuits can be designed and implemented to control the expression of genes involved in the this compound pathway. This allows for dynamic regulation of metabolic flux, potentially optimizing production and minimizing the negative effects of intermediate or product accumulation. nih.govresearchgate.net For instance, an oscillating system periodically expressing a key enzyme (XylC) in E. coli was used to relieve stress from acidification, resulting in higher cell viability and increased this compound titer compared to constitutive expression. nih.gov The use of genetic switches can allow engineered strains to dynamically regulate this compound accumulation. researchgate.net

Summary of Metabolic Engineering Strategies

| Strategy | Description | Example Application |

| Overexpression of Key Biosynthetic Enzymes | Increasing the copy number or expression level of genes encoding enzymes like xylose dehydrogenase. | Overexpression of XDH in Zymomonas mobilis or Gluconobacter oxydans. researchgate.netresearcher.life |

| Deletion of Competing Metabolic Pathways and Product Degradation Genes | Removing genetic elements responsible for diverting substrate or degrading the product. | Deletion of xylA and xylB in E. coli or xylose reductase in Zymomonas mobilis. nih.govmdpi.com |

| Engineering of Substrate Uptake and Product Export Systems | Modifying transporters to enhance the influx of xylose and efflux of xylonic acid. | Deletion of iolR to facilitate xylose uptake in Corynebacterium glutamicum. nih.gov |

| Enzyme Engineering | Modifying enzyme properties through genetic or protein engineering for improved activity, specificity, or stability. | Immobilization of xylose dehydrogenase for enhanced catalytic efficiency. acs.orgresearcher.life |

| Evolutionary Engineering | Using adaptive laboratory evolution to select for strains with improved production and tolerance. | Development of more robust strains capable of higher this compound titers. researchgate.net |

| Integration of Synthetic Genetic Circuits | Designing genetic circuits for dynamic and controlled expression of pathway genes. | Using oscillating gene expression or genetic switches to manage this compound accumulation and toxicity. nih.govresearchgate.net |

Feedback Control Mechanisms for this compound Homeostasis

Controlling the intracellular and extracellular concentration of this compound is crucial for maintaining cellular health and maximizing production. Accumulation of this compound is often attributed to the overexpression of xylose dehydrogenase (XDH) coupled with inefficient assimilation of this compound by downstream enzymes nih.govresearcher.life. Redox imbalance and insufficient cofactors can also contribute to this accumulation nih.govresearcher.life.

One approach to implement feedback control involves utilizing genetic circuits that can sense the concentration of this compound or the resulting change in pH and adjust the expression of genes involved in its synthesis or consumption. For instance, a synthetic biosensor can be applied to circumvent this compound accumulation researchgate.netresearchgate.net. In Escherichia coli, a D-xylonate-responsive promoter, PyjhI, has been discovered and used to construct a genetic switch for the dynamic control of D-xylonate accumulation researchgate.netgoogle.co.kr. This switch can autoregulate D-xylonate levels and activate the expression of genes for downstream products, such as 1,2,4-butanetriol (B146131) (BTO) researchgate.net. The implementation of a PyjhI-driven genetic switch effectively reduced D-xylonate accumulation, leading to improved cell growth and target product formation researchgate.net.

Another mechanism involves the secretion of secondary metabolites as a microbial response to abiotic stress, which can include the accumulation of organic acids like this compound researchgate.net. Understanding these mechanisms can aid in improving the efficacy of engineered strains researchgate.net.

pH-Responsive Genetic Switches for Bioproduction Optimization

The acidification of the culture medium due to this compound accumulation is a significant hurdle in bioproduction nih.govresearchgate.netresearchgate.net. pH-responsive genetic switches offer a dynamic control strategy to mitigate this issue. These switches can sense changes in extracellular pH and modulate the expression of genes involved in this compound metabolism.

A notable example is the use of a pH-responsive genetic sensor derived from a variant of the transmembrane transcription factor CadC, termed CadCΔ researchgate.netresearchgate.netnih.govresearchgate.net. This modified CadC variant has shown higher activity at low pH compared to other tested variants researchgate.net. By utilizing CadCΔ, a synthetic genetic controller was developed in Escherichia coli to dynamically regulate this compound accumulation in response to the pH of the culture medium researchgate.netresearchgate.netnih.govresearchgate.net. This genetic circuit was demonstrated to effectively detect extracellular pH and control the buildup of this compound researchgate.netnih.govresearchgate.net.

The mechanism involves the CadCΔ variant downregulating the expression of genes responsible for this compound synthesis, such as xdh (xylose dehydrogenase), when the pH decreases due to acid accumulation researchgate.net. This dynamic regulation helps to maintain the extracellular environment within a more favorable range for cell growth and continued production researchgate.net. This approach represents a significant step in using pH-responsive transmembrane transcription factors as transducers in synthetic genetic circuits for controlling pathways involving acidic intermediates researchgate.netnih.govresearchgate.net.

Studies have shown that implementing such pH-responsive control can lead to improved D-xylose consumption and reduced this compound accumulation compared to strains with constitutive expression of the synthesis genes researchgate.net.

Table 1: Examples of Strategies for Addressing this compound Accumulation

| Strategy | Mechanism | Organism Used | Reference(s) |

| Synthetic Biosensor (PyjhI) | Dynamic regulation of D-xylonate accumulation, activates downstream genes | Escherichia coli | researchgate.netgoogle.co.krresearchgate.net |

| pH-Responsive Genetic Sensor (CadCΔ) | Downregulates this compound synthesis genes at low pH | Escherichia coli | researchgate.netresearchgate.netnih.govresearchgate.net |

| Minimizing xdh expression | Using weak promoters | Not specified in source | researchgate.net |

| Screening for efficient assimilation enzymes | Improves this compound consumption | Not specified in source | researchgate.net |

| Pathway optimization | Determining appropriate promoter strength and gene order | Not specified in source | researchgate.net |

| Genetic Switch | Dynamic regulation of this compound accumulation | Not specified in source | researchgate.net |

Table 2: Data on this compound Production with pH-Responsive Control

| Strain | Genetic Control Strategy | D-Xylose Consumption | This compound Accumulation | Extracellular pH | Reference(s) |

| BLXA | Constitutive expression | Lower | Higher | Decreased | researchgate.net |

| BLXAPH | pH-responsive sensor | Higher | Lower | More stable | researchgate.net |

Note: Data in Table 2 is based on observed trends described in the source, not specific numerical values unless provided.

These metabolic engineering and synthetic biology strategies, particularly the implementation of feedback control mechanisms and pH-responsive genetic switches, are critical for overcoming the limitations posed by this compound accumulation and optimizing its bioproduction.

Academic Research on D Xylonic Acid Derivatives and Advanced Applications

D-Xylonic Acid as a Precursor for Chemical Building Blocks

This compound serves as a key intermediate in the synthesis of various chemical building blocks, leveraging its inherent carbon structure and functional groups. Its production from renewable biomass, particularly hemicellulose-rich feedstocks, aligns with the principles of green chemistry and sustainable resource utilization.

Biochemical and Chemical Synthesis of 1,2,4-Butanetriol (B146131)

1,2,4-Butanetriol (BT) is a valuable chiral polyol with applications in energetic compounds, polymers, and pharmaceuticals. This compound has been identified as a crucial precursor for both the D- and L-enantiomers of 1,2,4-butanetriol. google.comnih.govgoogle.comnih.gov

Biochemical synthesis routes have been developed to produce 1,2,4-butanetriol from this compound using engineered microorganisms. One approach involves the conversion of D-xylose to this compound, followed by the conversion of this compound to D-1,2,4-butanetriol using a recombinant Escherichia coli strain. nih.gov This process typically involves a series of enzymatic steps: this compound is first dehydrated to 2-keto-3-deoxy-D-glycero-pentulosonic acid, which is then decarboxylated to 3,4-dihydroxybutanal, and finally reduced to D-1,2,4-butanetriol. google.comgoogle.comresearchgate.net Engineered E. coli strains expressing specific enzymes like D-xylonate dehydratase, 2-ketoacid decarboxylase, and alcohol dehydrogenase have demonstrated the ability to catalyze these conversions. google.comgoogle.com For instance, a two-microbe process using Pseudomonas fragi to produce this compound from D-xylose, followed by conversion to D-1,2,4-butanetriol with an E. coli construct, has been reported. nih.govmsu.edu Native E. coli possesses some of the necessary enzymatic activities, such as D-xylonate dehydratase, which can convert this compound to 3-deoxy-D-glycero-pentulosonic acid. msu.edu Further engineering, including the introduction of heterologous enzymes like benzoylformate decarboxylase from Pseudomonas putida, enhances the conversion efficiency. google.commsu.edu

Chemical synthesis methods for 1,2,4-butanetriol often involve high-pressure hydrogenation or other less environmentally friendly processes. google.comnih.gov The development of biochemical routes from this compound offers a more sustainable alternative, avoiding harsh conditions and reducing byproduct formation. google.comnih.gov

Formation of Co-polyamides, Polyesters, and Hydrogels

This compound is also explored as a monomer or modifier in the production of various polymers, including co-polyamides, polyesters, and hydrogels. nih.govresearchgate.netresearchgate.netbiobasedpress.euresearchgate.netgoogle.com Its multiple hydroxyl groups and carboxylic acid functionality allow for polymerization reactions, leading to materials with potentially novel properties.

Research indicates that this compound can be used in the production of co-polyamides and as a hydrogel modifier. researchgate.net It is considered a component in the production of copolymers such as polyamides, polyesters, and hydrogels. researchgate.net The incorporation of this compound into polymer structures can potentially influence properties such as biodegradability, hydrophilicity, and mechanical strength. Studies have investigated its use as a building block for copolyamide polymers. jmb.or.kr

Derivatization to Other Value-Added Organic Compounds

Beyond 1,2,4-butanetriol and polymers, this compound can be chemically or biochemically transformed into a variety of other value-added organic compounds. Its versatile structure allows for various derivatization reactions.

This compound can be oxidized to yield higher oxidation states or other sugar acids. smolecule.com The hydroxyl groups can undergo esterification, for example, reacting with acetic anhydride (B1165640) to form acetylated derivatives like this compound, γ-lactone, 2,3,5-triacetate. smolecule.com It can also participate in condensation reactions with amines or alcohols, leading to the formation of various derivatives. smolecule.com this compound, γ-lactone, 2,3,5-triacetate, a derivative with acetyl groups and a lactone form, is being studied for its chemical properties and potential applications. smolecule.com This derivative possesses a chiral center, making it a valuable building block for the synthesis of other chiral molecules. smolecule.com this compound has also been explored as a precursor for other chemicals such as ethylene (B1197577) glycol and glycolic acid. researchgate.netgoogle.comresearchgate.net

Investigation of this compound as a Biocatalyst in Organic Reactions

In addition to its role as a precursor, this compound has been investigated for its potential as a biocatalyst or green catalyst in various organic reactions. Its acidic nature and the presence of hydroxyl groups can facilitate certain transformations.

This compound Catalyzed Multi-Component Reactions (e.g., Biginelli Condensation)

This compound has demonstrated effectiveness as a catalyst in multi-component reactions, which are highly efficient processes for synthesizing complex molecules in a single step. researchgate.netresearchgate.netrsc.org

Notably, this compound has been successfully employed as both a green solvent and an effective catalyst for the Biginelli condensation reaction. researchgate.netresearchgate.netrsc.orgdntb.gov.uamdpi.com This three-component reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, yielding 3,4-dihydropyrimidin-2(1H)-ones/thiones. researchgate.netresearchgate.netrsc.orgrsc.org Research has shown that this compound can catalyze this reaction efficiently, often providing high yields under relatively mild conditions and sometimes without the need for additional organic solvents. researchgate.netresearchgate.netrsc.org Studies comparing this compound to other catalysts have indicated its effectiveness, highlighting advantages such as its non-toxic, inexpensive, and biodegradable nature. researchgate.netrsc.org

Role in the Synthesis of Complex Heterocyclic Compounds

Beyond the Biginelli reaction, this compound has also been explored for its catalytic role in the synthesis of other complex heterocyclic compounds.

Research has validated the catalytic properties of this compound in the synthesis of compounds such as 5-phenyl-1(4-methoxyphenyl)-3[(4-methoxyphenyl)-amino]-1H-pyrrol-2(5H)-one and 12-phenyl-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one. researchgate.netresearchgate.netrsc.orgrsc.org These examples demonstrate the broader applicability of this compound as a catalyst in the formation of various heterocyclic structures, which are prevalent in pharmaceuticals and other fine chemicals. lu.segoogle.com

Research on this compound as a Green Solvent in Chemical Synthesis

Research has explored the utility of this compound as a green solvent and catalyst in chemical synthesis, offering an environmentally friendly alternative to traditional organic solvents. Its application in three-component reactions, such as the Biginelli condensation, has been investigated. In these reactions, this compound has demonstrated effectiveness as both a reaction medium and a catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones and their derivatives from aldehydes, β-dicarbonyl compounds, and urea or thiourea. researchgate.netrsc.orgresearchgate.netulisboa.pt

Studies have highlighted the advantages of using this compound in such syntheses, including environmental friendliness, ease of operation, simple work-up procedures, and the achievement of excellent yields, while avoiding the use of conventional organic solvents and expensive catalysts. researchgate.netrsc.orgresearchgate.net The catalytic properties of this compound have also been validated in the synthesis of other complex organic molecules, such as 5-phenyl-1(4-methoxyphenyl)-3[(4-methoxyphenyl)-amino]-1H-pyrrol-2(5H)-one and 12-phenyl-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one. researchgate.netrsc.orgresearchgate.net

The effectiveness of this compound as a catalyst in the Biginelli condensation has been compared to previously reported catalysts, showing high yields in relatively short reaction times, sometimes without the need for additional solvents like water and ethanol, which were required by some other catalysts. researchgate.net For instance, in a three-component Biginelli condensation involving benzaldehyde, ethyl acetoacetate, and urea, this compound demonstrated efficient catalytic performance. researchgate.net

Exploration of this compound in Chelation and Dispersant Applications (Mechanistic Studies)

This compound and its conjugate base, D-xylonate, have shown potential as complexing agents or chelators and as dispersants in various applications. researchgate.netresearchgate.netresearchgate.netgoogle.com Its excellent chelating capacity, particularly in alkaline conditions, has been noted. researchgate.net This property makes it useful in applications such as increasing the resistance of cement to abnormal climacteric conditions. researchgate.net

In the context of cement and concrete, this compound has been explored as a water-reducing and retarding admixture. researchgate.netacs.orgmdpi.com Studies investigating the mechanism of xylonic acid-based water reducers in cementitious materials have provided insights into its interactions. Characterization studies have revealed that the carboxyl and hydroxyl groups present in xylonic acid undergo chemisorption with the Si-O bonds on the surface of cement particles. mdpi.com This interaction contributes to the water-reducing effects and delays the setting process by impeding the aggregation of Ca2+ ions in the calcium-silicate-hydrate gel. mdpi.com

Additionally, the hydrophilic groups of xylonic acid combine with water molecules, leading to cement particles and water sharing similar groups. mdpi.com This interaction provides a lubricating effect among cement particles. mdpi.com Furthermore, the hydrophilic end of the xylonic acid molecule interacts with water, reducing surface tension. mdpi.com These combined effects facilitate the more effective diffusion and dispersion of water molecules within the concrete mixture, thereby improving the fluidity of the cement slurry and acting as a water-reducing agent. mdpi.com The mechanism involves both chemical adsorption and physical dispersion effects.

Research has evaluated xylonic acid-based water reducers synthesized using different substrates, such as pure xylose and xylose-rich hemicellulose hydrolysate, generated through microbial catalysis. mdpi.com These studies have assessed their water-reducing capability, effect on setting time, and impact on the mechanical properties and durability of concrete, often comparing them to conventional admixtures like sodium lignosulfonate. mdpi.com

Advanced Analytical Methodologies for D Xylonic Acid Research

Chromatographic Separation and Quantification Techniques

Chromatography plays a vital role in separating D-xylonic acid from other components in a sample matrix, allowing for its accurate quantification. Various chromatographic techniques are employed, each offering specific advantages depending on the research objective and sample type.

High-Performance Liquid Chromatography (HPLC) with Diverse Column Chemistries

HPLC is a widely used technique for the analysis of this compound. The choice of column chemistry is critical for achieving adequate separation from structurally similar compounds like D-xylose, glucose, and other organic acids.

Ion exclusion chromatography is a common approach, often utilizing columns such as the Bio-Rad Aminex HPX-87H. rsc.orggoogle.commdpi.com This type of column is effective for separating organic acids and sugars based on ion exclusion and size exclusion mechanisms. However, achieving baseline separation between this compound and xylose can be challenging with this method. tandfonline.comtandfonline.com Some studies have noted insufficient resolution (resolution factor < 1.5) between xylose and this compound using ion exclusion columns. tandfonline.comtandfonline.com In such cases, a strategy might involve quantifying this compound by a UV detector and subtracting its contribution from the signal of a refractive index detector (RID) to determine xylose concentration, although achieving direct chromatographic separation is preferred. tandfonline.comtandfonline.com

Another effective column chemistry for this compound analysis by HPLC is the use of carbohydrate analysis columns, such as Agilent ZORBAX Carbohydrate Analysis column, typically coupled with a refractive index detector for detecting sugars like D-xylose and D-glucose. researchgate.net For this compound detection with such setups, a UV/VIS detector is often used, as this compound can be detected and quantified from its UV absorbance. mdpi.com

HPLC parameters for this compound analysis vary depending on the column and matrix. For instance, analysis on a Rezex ROA-Organic Acid column might use 5 mM H₂SO₄ as the mobile phase at a flow rate of 0.4 mL/min and a column temperature of 55 °C. mdpi.com Analysis on a Bio-Rad Aminex HPX-87H column might employ 5 mM H₂SO₄ at a flow rate of 0.6 mL/min with the column thermostated at 35 °C. rsc.org

Data from a study using HPLC with a Rezex ROA-Organic Acid column for analyzing fermentation samples showed successful quantification of this compound produced by engineered Zymomonas mobilis. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

UHPLC offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity, due to the use of smaller particle size columns and higher operating pressures. A rapid UHPLC method for the analysis of this compound has been developed using an amide column in combination with an evaporative light scattering (ELS) detector. tandfonline.comtandfonline.com This method achieved separation of this compound from other fermentation medium components, including xylose, xylitol (B92547), glucose, and α-ketoglutarate, with baseline resolution (resolution factor > 1.5). tandfonline.comtandfonline.com

The UHPLC method using a BEH Amide column (e.g., Waters UPLC BEH Amide column, 2.1 × 100 mm, 1.7 μm) with a gradient elution of acetonitrile (B52724) and aqueous ammonium (B1175870) acetate (B1210297) solution has been successfully applied for the analysis of this compound and related intermediates in fermentation broths. embrapa.brresearchgate.net This approach allows for rapid analysis, typically around 12 minutes per sample, with minimal sample preparation (often just filtration). tandfonline.comtandfonline.com

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-ToF-MS)

GC-ToF-MS is a powerful technique for the identification and quantification of a wide range of metabolites, including sugar acids like this compound. While GC typically requires volatile analytes, this compound can be analyzed by GC-ToF-MS after derivatization to make it volatile. tandfonline.comtandfonline.com This method provides high sensitivity and allows for the identification of compounds based on their mass spectra and retention times. GC-ToF-MS has been reported as an analysis method for this compound, offering advantages in terms of sensitivity and comprehensive metabolic profiling. tandfonline.comtandfonline.comnih.gov It can be particularly useful for analyzing complex biological samples and identifying various intermediates and byproducts in metabolic pathways involving D-xylose. embrapa.br

Spectroscopic and Other Detection Modalities

Beyond chromatographic separation, various detection methods are coupled with chromatography or used independently for this compound analysis and related research, such as monitoring enzymatic reactions.

Spectrophotometric Assays for Enzymatic Activity and Product Detection

Spectrophotometric assays are commonly used to monitor enzymatic reactions involved in the production or consumption of this compound. These assays often rely on detecting changes in the concentration of a cofactor, such as NAD(P)H, which is coupled to the enzymatic conversion of the substrate (e.g., D-xylose) to the product (D-xylonolactone, which then hydrolyzes to this compound). acs.orgmegazyme.comgoogle.com

For instance, the activity of D-xylose dehydrogenase (XDH), an enzyme that converts D-xylose to D-xylonolactone using NAD⁺ as a cofactor, can be monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH. acs.orgmegazyme.comgoogle.com The molar extinction coefficient of NADH at 340 nm is approximately 6220 cm⁻¹ M⁻¹. acs.orggoogle.com This allows for the indirect quantification of the consumed D-xylose or the produced D-xylonolactone/D-xylonic acid based on the rate of NADH formation. acs.orgmegazyme.comgoogle.com Spectrophotometric assays can be performed in various formats, including manual, auto-analyzer, and microplate formats, offering flexibility and throughput. megazyme.comtms-lab.com

While primarily used for enzyme activity, spectrophotometric methods can also be adapted for this compound detection, although direct detection of this compound itself by UV-Vis spectroscopy is typically done at wavelengths around 210 nm when coupled with HPLC. rsc.orgresearchgate.net

Evaporative Light Scattering Detection (ELSD) for this compound Quantification

Evaporative Light Scattering Detection (ELSD) is a quasi-universal detector used in liquid chromatography that can detect any analyte less volatile than the mobile phase. researchgate.netthermofisher.com This makes it suitable for detecting compounds like this compound that lack strong UV chromophores. thermofisher.com In ELSD, the mobile phase is evaporated from the nebulized eluent, and the remaining analyte particles scatter light, which is then detected. thermofisher.com

ELSD has been successfully coupled with UHPLC for the rapid and sensitive quantification of this compound. tandfonline.comtandfonline.comresearchgate.net A UHPLC-ELSD method using an amide column demonstrated a dynamic range for this compound quantification from 0.2 to 7.0 g/L. tandfonline.comtandfonline.com The limit of detection (LOD) was found to be 0.09 ± 0.03 g/L, and the limit of quantification (LOQ) was 0.17 ± 0.05 g/L. tandfonline.com While the response of an ELSD detector is typically not linear due to the physics of light scattering, a good correlation to a power curve fitting can be achieved within the dynamic range. tandfonline.comtandfonline.com ELSD is particularly valuable for analyzing complex samples like fermentation broths where this compound is present alongside various other metabolites. tandfonline.comtandfonline.com

Challenges and Innovations in this compound Analytical Chemistry

The analysis of this compound presents specific challenges, particularly when dealing with complex matrices such as fermentation broths or biomass hydrolysates. A major challenge is the potential co-elution of this compound with related compounds, especially xylose, during chromatographic analysis. This co-elution makes accurate quantification difficult tandfonline.comtandfonline.com. Traditional methods like liquid chromatography using ion exclusion columns (e.g., Aminex HPX-87H) often fail to achieve baseline separation between D-xylonate and xylose tandfonline.comtandfonline.com. While strategies exist to work around this, such as quantifying D-xylonate by UV absorbance and subtracting it from the refractive index signal for xylose determination, achieving chromatographic separation is preferable tandfonline.comtandfonline.com.

Another challenge is the labor-intensive nature and long analysis times associated with some previously reported methods, including colorimetric techniques like the hydroxamate method, gas chromatography coupled with time-of-flight mass spectroscopy (GC-ToF-MS), and ion chromatography, each having its own drawbacks tandfonline.comtandfonline.comauburn.edu. GC-based methods typically require derivatization of the sample, adding complexity and time to the analytical process tandfonline.com.

Innovations in this compound analytical chemistry have focused on developing more rapid, sensitive, and selective methods. Ultra-high performance liquid chromatography (UHPLC) has emerged as a powerful tool. A notable development is a UHPLC-based method utilizing an amide column in combination with an evaporative light scattering (ELS) detector tandfonline.comtandfonline.com. This method offers baseline separation of D-xylonate from other fermentation broth components, a short analysis time (around 12 minutes per sample), and minimal sample preparation (typically only filtration) tandfonline.comtandfonline.com. The ELS detector provides universality, detecting compounds that may not have strong UV absorbance tandfonline.com. The dynamic range for this method using an ELS detector has been reported to be between 0.2 and 7.0 g/L, showing good correlation within this range tandfonline.comtandfonline.com.

High-performance liquid chromatography (HPLC) remains a widely used technique, with ongoing efforts to optimize columns and mobile phases for better separation. For instance, HPLC equipped with a Rezex ROA-Organic Acid column and using dilute sulfuric acid as the mobile phase has been employed for analyzing extracellular glucose, xylose, and xylonic acid in fermentation broths mdpi.com. However, even with such columns, xylonic acid and xylose can have the same retention time, necessitating indirect quantification of xylose by subtracting the UV-detected xylonic acid peak area from the combined xylose and xylonic acid peaks detected by a refractive index detector mdpi.com.

Other analytical techniques applied to this compound and its lactone include gas chromatography-mass spectrometry (GC-MS), Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and UV spectrophotometry chemsynlab.com. NMR spectroscopy, particularly 1H NMR, has been used to study the equilibrium between this compound, D-xylono-γ-lactone, and D-xylono-δ-lactone in aqueous solutions and to analyze their presence in cell extracts and culture media researchgate.net.

Enzymatic methods also play a role in D-xylose and, indirectly, this compound analysis. An enzymatic assay for D-xylose involves the oxidation of β-D-xylose to this compound catalyzed by β-xylose dehydrogenase, with the concomitant reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm jmb.or.krnih.govacs.orgmegazyme.com. While this method quantifies xylose, the principle highlights the enzymatic conversion to xylonic acid.

The development of robust and efficient analytical methods is crucial for monitoring this compound production in biotechnological processes, optimizing fermentation conditions, and ensuring product quality creative-biolabs.comfrontiersin.org. The ability to accurately quantify this compound in complex mixtures is key to improving productivity and yield in microbial fermentation systems nih.govresearchgate.netnih.govmdpi.com.

Here is an example of experimental data that might be presented when evaluating different analytical methods or fermentation conditions:

| Strain | Xylose (g/L) | Xylonic Acid Titer (g/L) | Productivity (g/L/h) | Yield (gAX/gX) | Reference |

| ZM4 BX | 50 | 26.17 ± 0.58 | 1.85 ± 0.06 | 1.04 ± 0.04 | researchgate.netnih.gov |

| ZMa BX | 54.27 ± 0.26 | 56.44 ± 1.93 | 0.99 ± 0.03 | 1.08 ± 0.02 | mdpi.comnih.gov |

| P. kudriavzevii | 98 ± 1 | 88 ± 0.4 | 1.4 ± 0.02 | - | core.ac.uk |

| P. kudriavzevii | 171 ± 5 | 171 ± 5 | 1.4 ± 0.03 (initial) | - | core.ac.uk |

| Recombinant Z. mobilis XA9 | - | 51.9 ± 0.1 | - | 1.10 | researchgate.netmdpi.com |

Note: Yield is presented as g of Xylonic Acid per g of Xylose.

This table illustrates how analytical methods are used to quantify the performance of different microbial strains in producing this compound from xylose, providing key metrics like titer, productivity, and yield.

Future Perspectives and Emerging Avenues in D Xylonic Acid Research

Development of Novel Biocatalysts and Production Systems

The development of novel biocatalysts is crucial for improving the conversion of xylose to D-xylonic acid. Current biological production primarily relies on microbial fermentation, often employing native or engineered microorganisms scilit.comacs.org. Key enzymes in this process include D-xylose dehydrogenase (XDH), which oxidizes D-xylose to D-xylonolactone, followed by the hydrolysis of the lactone to this compound, either spontaneously or catalyzed by a lactonase acs.orgnih.govnih.gov.

Research is focused on identifying and engineering more efficient XDH enzymes from various sources, including bacteria and fungi researchgate.net. For instance, the XDH from Caulobacter crescentus (XylB) has shown high efficiency in D-xylose oxidation and has been successfully expressed in host organisms like Escherichia coli and Saccharomyces cerevisiae to improve this compound production acs.orgnih.govnih.gov. Co-expression with a lactonase, such as XylC from C. crescentus, can further enhance the conversion rate acs.orgnih.gov.

Beyond whole-cell fermentation, the use of isolated enzymes or cell-free multi-enzyme catalysis is also being explored. This approach can offer advantages such as higher reaction rates, easier control of reaction conditions, and simplified product separation, although catalyst preparation and cofactor regeneration can be challenges nih.gov. A biocatalytic cascade system utilizing XDH from C. crescentus and an alcohol dehydrogenase for cofactor regeneration has demonstrated efficient D-xylonate synthesis with high conversions and easy product isolation acs.orgnih.gov.

Future efforts will likely involve exploring a wider range of microorganisms and enzymes with superior catalytic activity, substrate specificity, and tolerance to process conditions and inhibitors present in biomass hydrolysates scilit.comresearchgate.net.

Advanced Strategies for Metabolic Pathway Optimization and Integration

Metabolic engineering plays a vital role in optimizing host organisms for increased this compound production. Strategies include overexpressing essential enzymes in the this compound biosynthesis pathway, deleting competing pathways that divert carbon flux or degrade the product, optimizing cofactor balance, and engineering transporters for efficient substrate uptake and product export nih.gov.

This compound can be an intermediate in the D-xylose catabolic pathway in some bacteria nih.gov. Therefore, engineering often involves blocking the downstream metabolism of this compound to enhance its accumulation nih.govnih.gov. For example, deleting genes involved in D-xylose and this compound catabolism has been shown to increase titers in engineered E. coli strains nih.gov.

Advanced strategies also involve optimizing the xylose oxidative pathway (XOP) in recombinant microorganisms. While the XOP is initiated by D-xylose oxidation to D-xylonolactone and then to this compound, this compound can be further metabolized through pathways like the Weimberg or Dahms pathways, leading to products such as 2-oxoglutarate, pyruvate (B1213749), and glycolaldehyde (B1209225) researchgate.netnih.govnih.gov. Minimizing the formation of these by-products is crucial for improving this compound yield nih.gov.

Metabolic engineering efforts have led to significant improvements in this compound titers in various microorganisms, including E. coli, Saccharomyces cerevisiae, Kluyveromyces lactis, and Zymomonas mobilis scilit.comnih.govmdpi.com. For instance, engineered Z. mobilis has shown promising this compound production from sugarcane bagasse hydrolysate researchgate.netmdpi.com. High titers have been achieved in laboratory settings, with bacterial strains reaching up to 586 g/L and yeast strains up to 171 g/L scilit.comnih.gov.

Here is a table summarizing some reported this compound production titers:

| Microorganism | Substrate | Titer (g/L) | Reference |

| Escherichia coli | D-xylose | 39 | nih.gov |

| Pichia kudriavzevii | D-xylose | 171 | core.ac.uk |

| Gluconobacter oxydans | D-xylose | 588.7 | researchgate.net |

| Zymomonas mobilis (engineered) | D-xylose | 56.44 | researchgate.netmdpi.com |

| Zymomonas mobilis (engineered) | Sugarcane bagasse hydrolysate | 11.13 | mdpi.com |

This compound Production within Circular Bioeconomy Frameworks

The integration of this compound production into circular bioeconomy frameworks is a key future perspective. This involves utilizing renewable, non-food biomass feedstocks, particularly lignocellulosic biomass, as the primary source of xylose nih.govmdpi.com. Lignocellulosic waste, such as corn stover, rice straw, wheat straw, and sugarcane bagasse, is abundant and offers a sustainable alternative to glucose-based production mdpi.comulisboa.pt.

Biorefinery concepts aim to efficiently convert the different fractions of lignocellulosic biomass (cellulose, hemicellulose, and lignin) into value-added products mdpi.com. Hemicellulose, rich in xylan, is a prime source of D-xylose mdpi.comwikipedia.org. Research is focused on developing robust microorganisms and processes that can tolerate and utilize the sugars and inhibitory compounds present in lignocellulosic hydrolysates scilit.comresearchgate.netnih.gov.

The circular bioeconomy approach for this compound production emphasizes resource efficiency, waste reduction, and the creation of a sustainable value chain from biomass to biochemicals.

Theoretical Modeling and Computational Biology in this compound Studies

Theoretical modeling and computational biology are increasingly valuable tools in this compound research. These approaches can be used to:

Predict and analyze metabolic pathways: Computational models can simulate metabolic fluxes and identify bottlenecks or alternative routes for this compound production. This aids in rational metabolic engineering design nih.gov.

Design and optimize enzymes: In silico analysis can help identify potential novel enzymes with desired characteristics, such as higher activity or altered substrate specificity researchgate.net. Protein engineering can then be guided by computational predictions to improve enzyme performance.

Model cellular behavior: Dynamic models can simulate the growth and production capabilities of engineered microorganisms under various conditions, helping to optimize fermentation strategies nih.gov.

Analyze complex biological data: Computational tools are essential for processing and interpreting large datasets generated from transcriptomic, proteomic, and metabolomic studies, providing deeper insights into cellular processes related to this compound production.

Predict the impact of genetic modifications: Modeling can help predict the outcome of specific gene deletions or overexpression strategies before experimental implementation, saving time and resources nih.gov.

The integration of theoretical modeling and computational biology with experimental approaches will accelerate the development of highly efficient biocatalysts and production processes for this compound. These tools provide a predictive framework for understanding complex biological systems and guiding rational design strategies.

Q & A

Q. What are the primary metabolic pathways for D-xylonic acid production in microorganisms?

this compound is typically synthesized via the oxidative pathway (XOP), where D-xylose is oxidized by NAD(P)+-dependent xylose dehydrogenases (XDH) to D-xylonolactone, which spontaneously hydrolyzes to this compound. Key organisms include Gluconobacter oxydans and engineered Escherichia coli. This pathway is redox-neutral but prone to acidification due to this compound accumulation, requiring pH control in bioreactors .

Q. How can this compound be quantified in microbial fermentation broths?

High-performance liquid chromatography (HPLC) with refractive index or UV detection is standard, using ion-exchange columns (e.g., Aminex HPX-87H) for separation. Enzymatic assays using NADH-dependent reductases or colorimetric methods (e.g., Fehling’s test) are alternatives for rapid quantification .

Q. What challenges arise during this compound production from lignocellulosic hydrolysates?

Inhibitors like furfural, hydroxymethylfurfural (HMF), and acetic acid in hydrolysates reduce microbial viability and enzymatic activity. Strategies include detoxification (activated charcoal treatment), adaptive evolution of inhibitor-tolerant strains (e.g., G. oxydans/pBBR-R3510-mGDH), or fed-batch fermentation to mitigate toxicity .

Advanced Research Questions

Q. Why does this compound accumulation occur in metabolically engineered strains, and how can it be mitigated?

Accumulation arises from imbalanced expression of XDH (overexpressed) and downstream enzymes (e.g., xylonate dehydratase) with low activity. This disrupts cofactor regeneration (NAD+/NADH) and acidifies the medium. Solutions include:

Q. How do redox imbalances impact this compound yield, and what metabolic engineering strategies address this?

The XOP consumes NAD+ but does not regenerate it, leading to redox stress. This reduces ATP synthesis and cell growth. Strategies include:

- Heterologous pathways : Introducing the Weimberg pathway (Caulobacter crescentus) to convert D-xylonate to α-ketoglutarate, restoring NAD+ .

- Coutilization of sugars : Co-metabolizing xylose with glucose to balance NADH/NAD+ via glycolysis .

Q. What are the trade-offs between biological and photocatalytic production of this compound?

- Biological : High yields (up to 99.4% in G. oxydans) but requires pH control and inhibitor tolerance .

- Photocatalytic : TiO₂/Ti₃C₂ catalysts enable ambient-condition synthesis (64.2% yield) but face scalability challenges and lower selectivity compared to microbial systems .

Q. How can synthetic biology improve this compound tolerance in microbial hosts?

- Membrane engineering : Overexpressing proton pumps (e.g., gadC) to maintain intracellular pH under acid stress .

- Evolutionary engineering : Adaptive laboratory evolution (ALE) under incremental this compound exposure to select robust mutants .

- Promoter engineering : Using D-xylonate-responsive promoters (e.g., PyjhI) to dynamically regulate efflux pumps .

Methodological Considerations

Q. What experimental designs optimize fed-batch fermentation for high-titer this compound production?

- Substrate feeding : Pulse-fed D-xylose to maintain concentrations below inhibitory thresholds (e.g., 50 g/L) .

- Oxygen supply : Enhanced oxygen transfer (e.g., compressed O₂) improves G. oxydans productivity by sustaining membrane-bound dehydrogenases .

- In situ product removal : Electrodialysis or ion-exchange resins to extract this compound and reduce feedback inhibition .

Q. How do conflicting data on this compound toxicity thresholds inform strain engineering?

Toxicity thresholds vary by species: E. coli growth halts at ~20 g/L, while G. oxydans tolerates >500 g/L. Contradictions arise from differences in membrane composition and proton extrusion capacity. Engineering efforts should prioritize acid-tolerant chassis (e.g., Corynebacterium glutamicum) or hybrid systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.